molecular formula C11H10Cl2N2O2 B14347655 N-(3,5-dichloro-4-prop-2-ynoxyphenyl)-N-methoxymethanimidamide CAS No. 98850-54-5

N-(3,5-dichloro-4-prop-2-ynoxyphenyl)-N-methoxymethanimidamide

Cat. No.: B14347655
CAS No.: 98850-54-5
M. Wt: 273.11 g/mol
InChI Key: VOPAGMQVZGBJDT-UHFFFAOYSA-N
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Description

N-(3,5-dichloro-4-prop-2-ynoxyphenyl)-N-methoxymethanimidamide is a synthetic organic compound characterized by the presence of dichloro, prop-2-ynoxy, and methoxymethanimidamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichloro-4-prop-2-ynoxyphenyl)-N-methoxymethanimidamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the prop-2-ynoxyphenyl intermediate: This involves the reaction of 3,5-dichlorophenol with propargyl bromide in the presence of a base such as potassium carbonate.

    Methoxymethanimidamide formation: The intermediate is then reacted with methoxymethylamine under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichloro-4-prop-2-ynoxyphenyl)-N-methoxymethanimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichloro positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(3,5-dichloro-4-prop-2-ynoxyphenyl)-N-methoxymethanimidamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,5-dichloro-4-prop-2-ynoxyphenyl)-N-methoxymethanimidamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dichloro-4-prop-2-ynoxyphenyl)methylidene-3-methyl-4-oxo-1,3-thiazolidin-2-ylideneaminobenzoic acid
  • 2-[5-[(3,5-dichloro-4-prop-2-ynoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide

Uniqueness

N-(3,5-dichloro-4-prop-2-ynoxyphenyl)-N-methoxymethanimidamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

98850-54-5

Molecular Formula

C11H10Cl2N2O2

Molecular Weight

273.11 g/mol

IUPAC Name

N'-(3,5-dichloro-4-prop-2-ynoxyphenyl)-N-methoxymethanimidamide

InChI

InChI=1S/C11H10Cl2N2O2/c1-3-4-17-11-9(12)5-8(6-10(11)13)14-7-15-16-2/h1,5-7H,4H2,2H3,(H,14,15)

InChI Key

VOPAGMQVZGBJDT-UHFFFAOYSA-N

Canonical SMILES

CONC=NC1=CC(=C(C(=C1)Cl)OCC#C)Cl

Origin of Product

United States

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